molecular formula C15H18N2OS B5089474 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine

1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine

Numéro de catalogue: B5089474
Poids moléculaire: 274.4 g/mol
Clé InChI: BMUAGRPQOWWJBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine, also known as BCTEP, is a compound that has gained significant attention in the field of neuroscience research due to its potential as a selective antagonist for the GluK1 subunit of kainate receptors. Kainate receptors are a type of ionotropic glutamate receptor that have been implicated in a variety of neurological disorders, including epilepsy, depression, and chronic pain. BCTEP has shown promise as a tool for investigating the role of kainate receptors in these disorders and developing new therapeutic approaches.

Mécanisme D'action

1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine works by selectively blocking the GluK1 subunit of kainate receptors. Kainate receptors are involved in the regulation of synaptic transmission in the brain and are activated by the neurotransmitter glutamate. By blocking the GluK1 subunit, this compound can reduce the activity of kainate receptors and modulate synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, studies have shown that this compound can reduce the excitability of neurons in the hippocampus, a brain region that is involved in learning and memory. This compound has also been shown to reduce the release of glutamate in the brain, which may contribute to its analgesic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine in lab experiments is its specificity for the GluK1 subunit of kainate receptors. This allows researchers to selectively block this receptor subtype and investigate its role in various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other receptors or ion channels. Additionally, this compound may have limited solubility in certain experimental conditions, which can affect its efficacy.

Orientations Futures

There are several future directions for research on 1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine. One area of interest is the development of more selective kainate receptor antagonists that can target specific subunits of the receptor. Another direction is the investigation of the role of kainate receptors in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, researchers may explore the potential of this compound as a therapeutic agent for these and other disorders.

Méthodes De Synthèse

1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the synthesis of 1-benzothiophene-3-carboxylic acid, which is then reacted with ethylamine to form 1-(1-benzothien-3-yl)ethylamine. This compound is then reacted with phosgene to form this compound. The final product is purified using column chromatography.

Applications De Recherche Scientifique

1-(1-benzothien-3-ylcarbonyl)-4-ethylpiperazine has been used extensively in scientific research to investigate the role of kainate receptors in a variety of neurological disorders. For example, studies have shown that this compound can block the effects of kainate receptors in animal models of epilepsy, suggesting that it may have therapeutic potential for this condition. This compound has also been shown to have analgesic effects in animal models of chronic pain, indicating that it may be useful for developing new pain medications.

Propriétés

IUPAC Name

1-benzothiophen-3-yl-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-2-16-7-9-17(10-8-16)15(18)13-11-19-14-6-4-3-5-12(13)14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUAGRPQOWWJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.